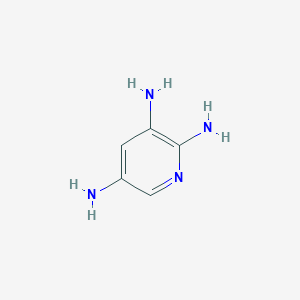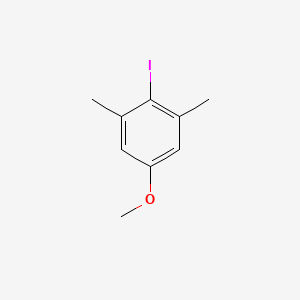![molecular formula C15H20N2O5 B1628124 2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid CAS No. 65717-98-8](/img/no-structure.png)
2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid, commonly known as TETA, is a chelating agent that has been extensively studied for its potential applications in various fields of science. TETA is a derivative of ethylenediaminetetraacetic acid (EDTA) and is known for its high affinity towards transition metal ions.
Scientific Research Applications
TETA has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. In medicine, TETA has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, TETA has been studied for its potential use as a fertilizer and plant growth regulator. In environmental science, TETA has been studied for its potential use in the removal of heavy metal ions from contaminated soil and water.
Mechanism of Action
TETA acts as a chelating agent by binding to transition metal ions such as copper, iron, and zinc. This binding results in the formation of stable complexes that can be easily excreted from the body. TETA has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
TETA has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. TETA has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TETA is its high affinity towards transition metal ions, which makes it a useful tool for the study of metal ion-dependent processes. However, TETA has limitations in terms of its stability and solubility, which may affect its use in certain experiments.
Future Directions
There are several future directions for the study of TETA, including the development of more stable and soluble derivatives, the investigation of its potential therapeutic effects in various diseases, and the exploration of its potential use in agriculture and environmental science.
In conclusion, TETA is a chelating agent that has been extensively studied for its potential applications in various fields of science. Its high affinity towards transition metal ions makes it a useful tool for the study of metal ion-dependent processes, and its potential therapeutic effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of TETA in these areas.
Synthesis Methods
TETA can be synthesized by the reaction of ethylenediamine with 2,4,6-trimethylbenzoyl chloride, followed by the addition of glycine and formaldehyde. This reaction results in the formation of TETA, which can be purified through various methods such as recrystallization, column chromatography, or ion exchange chromatography.
properties
CAS RN |
65717-98-8 |
|---|---|
Product Name |
2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid |
Molecular Formula |
C15H20N2O5 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
2-[[2-amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C15H20N2O5/c1-8-4-9(2)13(10(3)5-8)14(15(16)22)17(6-11(18)19)7-12(20)21/h4-5,14H,6-7H2,1-3H3,(H2,16,22)(H,18,19)(H,20,21) |
InChI Key |
FXVKXNAXJZIDLF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)N)N(CC(=O)O)CC(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)N)N(CC(=O)O)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






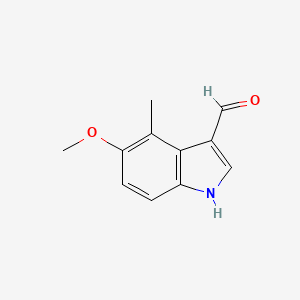
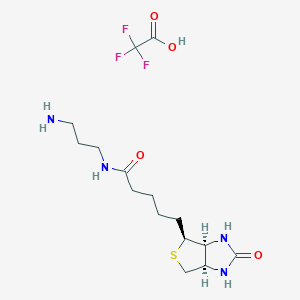
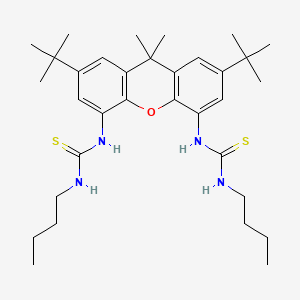
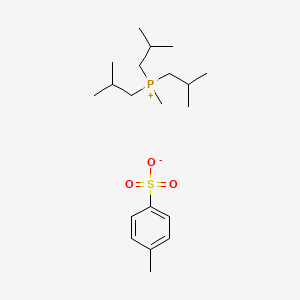
![N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide](/img/structure/B1628054.png)

![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B1628056.png)
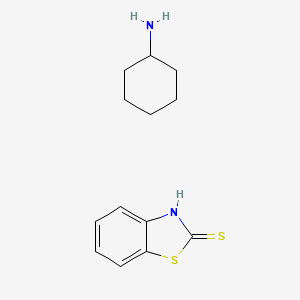
![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B1628059.png)
